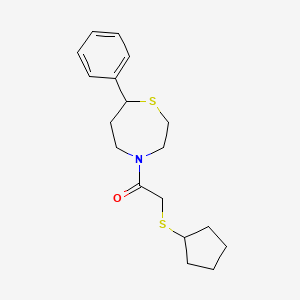

2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

説明

2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane-containing organic compound characterized by a cyclopentylthio group and a phenyl-substituted 1,4-thiazepane ring. The ethanone backbone serves as a central scaffold, with sulfur atoms in both the cyclopentylthio and thiazepane moieties contributing to its electronic and steric properties.

特性

IUPAC Name |

2-cyclopentylsulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS2/c20-18(14-22-16-8-4-5-9-16)19-11-10-17(21-13-12-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZJZUCJXUNEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Comparison of Aromatic Substituent Effects

Ethanone Derivatives with Heterocyclic Systems

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the ethanone core but incorporate triazole and sulfonyl groups. Key distinctions include:

- Synthetic Routes : The triazole derivative requires multi-step synthesis involving sodium ethoxide and α-halogenated ketones (), whereas the target compound’s synthesis likely involves thiazepane ring formation and thioether coupling.

Table 2: Heterocyclic Ethanone Derivatives

JWH Series Compounds with Indole-Ethanone Scaffolds

Compounds such as JWH-250 (C₂₂H₂₅NO₂) and JWH-302 () feature indole-ethanone backbones with methoxyphenyl substituents. These differ significantly from the target compound:

- Bioactivity: JWH compounds are synthetic cannabinoids, suggesting the ethanone scaffold’s versatility in receptor binding. However, the target compound’s thiazepane and cyclopentylthio groups may redirect activity toward non-cannabinoid targets.

- Spectroscopic Profiles : Fourier-transform infrared (FTIR) data for JWH compounds () highlight distinct carbonyl (C=O) and aromatic C-H stretching frequencies, which would vary in the target compound due to sulfur-based substituents.

Table 3: Ethanone-Based Bioactive Compounds

| Compound Name | Core Structure | Molecular Formula | Functional Groups |

|---|---|---|---|

| Target Compound | Thiazepane | C₁₇H₂₁NOS₂ | Cyclopentylthio, phenyl |

| JWH-250 () | Indole | C₂₂H₂₅NO₂ | Methoxyphenyl, pentyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。